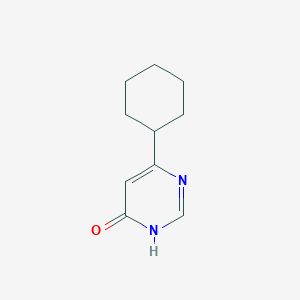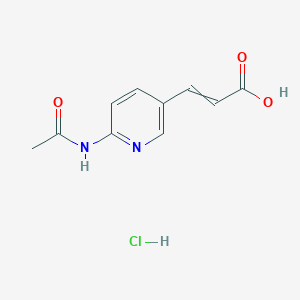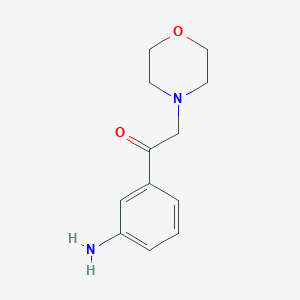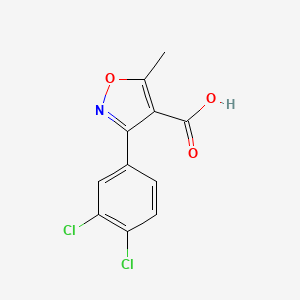![molecular formula C5H2ClN3S B1460124 7-Chlorothiazolo[4,5-d]pyrimidine CAS No. 1353101-37-7](/img/structure/B1460124.png)
7-Chlorothiazolo[4,5-d]pyrimidine
Descripción general
Descripción
7-Chlorothiazolo[4,5-d]pyrimidine is a chemical compound with the CAS Number: 1353101-37-7 . It has a molecular weight of 171.61 and its molecular formula is C5H2ClN3S . The IUPAC name for this compound is 7-chloro [1,3]thiazolo [4,5-d]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2ClN3S/c6-4-3-5 (8-1-7-4)9-2-10-3/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Drug Development
7-Chlorothiazolo[4,5-d]pyrimidine derivatives are widely recognized for their significant role in medicinal chemistry and drug development. As thiazolo[4,5-d]pyrimidines resemble purines structurally, they have been developed as novel therapeutics with a broad spectrum of pharmacological activities. These compounds have been utilized as immune-modulators, CRF receptor antagonists, and agents for Parkinson's disease, among other applications (Kuppast & Fahmy, 2016).
2. Synthesis and Functionalization
The synthesis and functionalization of this compound derivatives are critical for developing diverse pharmaceutical compounds. A single-step process for their preparation has been achieved, and these intermediates have been used to create various differentially functionalized thiazolo[4,5-d]pyrimidines (Liu, Patch, Schubert, & Player, 2005).
3. Anticancer Activity
This compound derivatives exhibit potential anticancer activity. Specific compounds have been synthesized and evaluated for their effectiveness against various human cancer cell lines. Among these, certain derivatives have shown promising results in inhibiting cancer cell proliferation (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).
4. Antimicrobial Activity
Some thiazolo[4,5-d]pyrimidine derivatives have demonstrated promising antimicrobial activity. The synthesis of these compounds and their evaluation against various microbial strains highlight their potential as antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
5. Pharmaceutical Research and Development
In pharmaceutical research, this compound derivatives are used for the development of new drug candidates. Their physicochemical properties, drug-likeness, and synthesis on solid support have been extensively studied, making them valuable scaffolds in drug discovery (Lim, Abdildinova, & Gong, 2021).
Mecanismo De Acción
Target of Action
7-Chlorothiazolo[4,5-d]pyrimidine is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli, including heat, low pH, and chemical irritants .
Mode of Action
This compound interacts with TRPV1 receptors, inhibiting their activity . This results in the suppression of the release of proinflammatory cytokines from sensory neurons .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuroinflammatory pathway . By inhibiting TRPV1, it suppresses the release of proinflammatory cytokines from sensory neurons, thereby reducing inflammation and pain . Additionally, it has been shown to inhibit the activity of carbonic anhydrase II , which converts carbon dioxide into bicarbonate ions in order to maintain pH homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the activity of TRPV1 receptors and suppressing the release of proinflammatory cytokines from sensory neurons, it helps to alleviate pain caused by inflammation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
7-Chlorothiazolo[4,5-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in nucleotide metabolism, such as thymidylate synthase, which is essential for DNA synthesis . This inhibition can lead to a decrease in DNA replication and cell proliferation. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with thymidylate synthase involves binding to the enzyme’s active site, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can decrease over time due to degradation . In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the long-term effects of this compound include potential alterations in tissue homeostasis and function, depending on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and hematological toxicity . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. It interacts with enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical for the synthesis of thymidine and purine nucleotides . These interactions can lead to alterations in metabolic flux and changes in the levels of key metabolites, affecting cellular proliferation and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and DNA synthesis . Additionally, this compound can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins, modulating various cellular processes .
Propiedades
IUPAC Name |
7-chloro-[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDFORGLTJFFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301006 | |
| Record name | 7-Chlorothiazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353101-37-7 | |
| Record name | 7-Chlorothiazolo[4,5-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorothiazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460049.png)
![[2-(Methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone](/img/structure/B1460053.png)



![[3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid](/img/structure/B1460060.png)

![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)

![2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide](/img/structure/B1460064.png)